N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Overview
Description
4-(benzyloxy)-3-chloro-5-ethoxybenzylamine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzyloxy group, a chloro group, and an ethoxy group attached to a benzylamine backbone. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-3-chloro-5-ethoxybenzylamine hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzyloxy Group: This step involves the reaction of a benzyl alcohol derivative with a suitable chlorinating agent to introduce the benzyloxy group.
Introduction of the Chloro and Ethoxy Groups: These groups can be introduced through electrophilic aromatic substitution reactions, using reagents such as chlorine gas and ethyl iodide.
Formation of the Benzylamine Backbone: This step involves the reduction of a nitrobenzene derivative to form the corresponding amine.
Coupling with Tetrahydro-2-furanylmethylamine: The final step involves the coupling of the benzylamine derivative with tetrahydro-2-furanylmethylamine under suitable conditions, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-3-chloro-5-ethoxybenzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the precursor can be reduced to form the amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(benzyloxy)-3-chloro-5-ethoxybenzylamine hydrochloride can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and hydrophobic interactions makes it useful in studying enzyme-substrate interactions and receptor-ligand binding.
Medicine
In medicine, 4-(benzyloxy)-3-chloro-5-ethoxybenzylamine hydrochloride may have potential as a therapeutic agent. Its structural features suggest that it could interact with specific molecular targets, such as enzymes or receptors, to exert pharmacological effects.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-3-chloro-5-ethoxybenzylamine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can form hydrogen bonds with amino acid residues in proteins, while the chloro and ethoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)benzylamine hydrochloride: Lacks the chloro and ethoxy groups, making it less versatile in chemical reactions.
4-(benzyloxy)-3-chlorobenzylamine hydrochloride: Lacks the ethoxy group, which may affect its solubility and reactivity.
4-(benzyloxy)-3-ethoxybenzylamine hydrochloride: Lacks the chloro group, which may affect its ability to undergo substitution reactions.
Uniqueness
The presence of both chloro and ethoxy groups in 4-(benzyloxy)-3-chloro-5-ethoxybenzylamine hydrochloride makes it unique compared to similar compounds. These groups enhance its reactivity and solubility, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO3.ClH/c1-2-24-20-12-17(13-23-14-18-9-6-10-25-18)11-19(22)21(20)26-15-16-7-4-3-5-8-16;/h3-5,7-8,11-12,18,23H,2,6,9-10,13-15H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPUUJNYFOOFMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCC2CCCO2)Cl)OCC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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